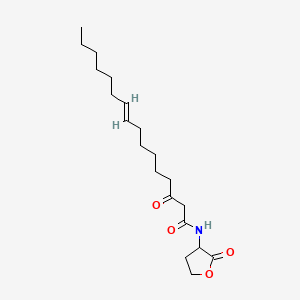![molecular formula C47H28N4O B12289295 [1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is notable for its unique structural features, which include a spiro[fluorene-9,9’-xanthene] core and a triazine moiety. These structural elements contribute to its exceptional photophysical properties, making it a valuable component in various high-performance electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- typically involves multiple steps, including the formation of the spiro[fluorene-9,9’-xanthene] core and the subsequent attachment of the triazine moiety. One common method involves the Suzuki cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This reaction is carried out under mild conditions using palladium catalysts and base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of high-performance organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- exerts its effects is primarily related to its electronic structure. The spiro[fluorene-9,9’-xanthene] core provides a rigid and stable framework, while the triazine moiety contributes to its electron-accepting properties. These features enable efficient charge transport and light emission, making it an ideal candidate for use in OLEDs and other optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Shares the spiro core but lacks the triazine moiety.
Spirobifluorene: Another spiro compound with similar photophysical properties but different structural features.
Triazine-based Compounds: Compounds with triazine moieties but different core structures
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carbonitrile, 3’-[4-phenyl-6-(spiro[9H-fluorene-9,9’-[9H]xanthen]-2’-yl)-1,3,5-triazin-2-yl]- lies in its combination of the spiro[fluorene-9,9’-xanthene] core and the triazine moiety. This combination imparts exceptional photophysical properties, including high thermal stability, efficient charge transport, and strong light emission, making it superior to many other similar compounds .
Eigenschaften
Molekularformel |
C47H28N4O |
|---|---|
Molekulargewicht |
664.7 g/mol |
IUPAC-Name |
4-[3-(4-phenyl-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazin-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C47H28N4O/c48-29-30-21-23-31(24-22-30)33-13-10-14-34(27-33)45-49-44(32-11-2-1-3-12-32)50-46(51-45)35-25-26-43-41(28-35)47(40-19-8-9-20-42(40)52-43)38-17-6-4-15-36(38)37-16-5-7-18-39(37)47/h1-28H |
InChI-Schlüssel |
XVICLHDTRQYNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC(=C9)C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


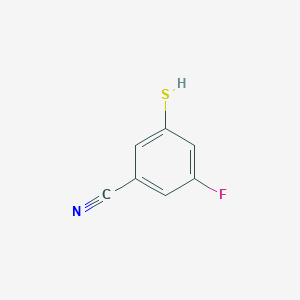
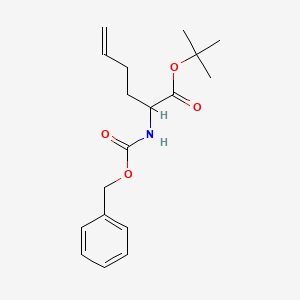
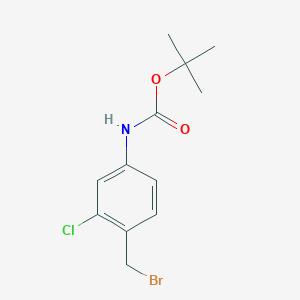

![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)
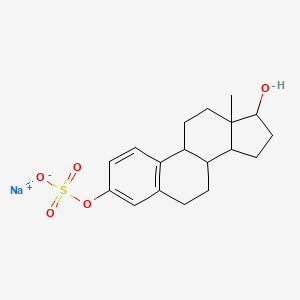

![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)

![3-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12289265.png)
